N-(2-aminoethyl)oxolan-3-amine
Description
N-(2-Aminoethyl)oxolan-3-amine is a cyclic ether derivative featuring a five-membered oxolan (tetrahydrofuran, THF) ring substituted at the 3-position with a 2-aminoethyl group. Its molecular formula is C₆H₁₄N₂O (molecular weight: 130.19 g/mol). The primary amine group on the ethyl chain confers high hydrophilicity, basicity, and reactivity, making it suitable for applications in polymer crosslinking, drug delivery, and surface functionalization .
Properties
IUPAC Name |
N'-(oxolan-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-3-8-6-1-4-9-5-6/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDQDRUWMSSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Ethyloxolan-3-amine
- Structure: Replaces the 2-aminoethyl group with an ethyl moiety (C₆H₁₃NO).
- Key Differences: Polarity: Reduced hydrogen-bonding capacity due to the absence of a primary amine. Applications: Used in epoxy-silicone coatings for enhanced adhesion (shear strength: 0.37 MPa) . Physical Properties: Lower water solubility compared to the aminoethyl derivative.
N-(2-Aminoethyl)-N-methyloxetan-3-amine
- Structure : Features a four-membered oxetane ring with a methyl group on the nitrogen (C₆H₁₄N₂O).
- Basicity: Methyl substitution reduces basicity compared to the primary amine in the target compound. Applications: Explored in biochemical reagents for drug delivery due to improved stability .
N-(Prop-2-yn-1-yl)oxolan-3-amine
- Structure: Substituted with a propargyl group (C₇H₁₁NO).
- Key Differences: Reactivity: The alkyne group enables click chemistry applications (e.g., bioconjugation). Hydrophobicity: Reduced water solubility compared to aminoethyl derivatives .
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane
Adhesion and Crosslinking Performance
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (analogous structure) demonstrates that aminoethyl groups enhance crosslinking density in epoxy-silicone coatings, improving shear strength (0.37 MPa) and peel resistance .
- Compared to N-ethyloxolan-3-amine, the aminoethyl group’s ability to form hydrogen bonds and covalent linkages likely increases interfacial adhesion in polymer matrices.
Drug Delivery Systems
- Polyamines like PAsp(EDA) (poly[N-(2-aminoethyl)aspartamide]) utilize primary amines for mRNA complexation via electrostatic interactions .
- This compound’s primary amine and cyclic ether backbone could similarly stabilize nucleic acids while improving biocompatibility.
Surface Functionalization
- Aminoethyl-functionalized silica materials (e.g., N-(2-aminoethyl)-3-aminopropyl) optimize CO₂ adsorption and catalytic activity .
- The target compound’s cyclic ether backbone may offer superior hydrophilicity and dispersibility compared to linear analogs.
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